molecular formula C11H7ClN2S B14883744 7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine

7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B14883744
M. Wt: 234.71 g/mol
InChI Key: RPRCNVHHNIKVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with thiophene-3-carbaldehyde in the presence of a chlorinating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.

    Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly as anti-inflammatory, antimicrobial, and anticancer agents.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and thiophene ring contribute to its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling by interacting with receptor proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-3-yl)imidazo[1,2-a]pyridine: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.

    7-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions.

    2-(Furan-3-yl)imidazo[1,2-a]pyridine: Contains a furan ring instead of thiophene, which can alter its electronic properties and biological activity.

Uniqueness

7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is unique due to the presence of both a chlorine atom and a thiophene ring in its structure. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H7ClN2S

Molecular Weight

234.71 g/mol

IUPAC Name

7-chloro-2-thiophen-3-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H7ClN2S/c12-9-1-3-14-6-10(13-11(14)5-9)8-2-4-15-7-8/h1-7H

InChI Key

RPRCNVHHNIKVAR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)C3=CSC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.